2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one
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Overview
Description
2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one typically involves the condensation of 2,6-dichlorobenzaldehyde with cyclohexanone. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide under reflux conditions. The reaction proceeds via the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s bioactivity is attributed to its ability to modulate specific enzymes and receptors, leading to therapeutic effects. For example, its anti-inflammatory activity may result from the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxybenzylidene)cyclohexanone: This compound shares a similar cyclohexanone core but with different substituents, leading to distinct chemical and biological properties.
2,6-Bis(p-methylbenzylidene)cyclohexan-1-one: Another related compound with variations in the substituent groups, affecting its reactivity and applications.
Uniqueness
2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one is unique due to the presence of dichlorophenyl groups, which impart specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
88692-76-6 |
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Molecular Formula |
C13H12Cl2O |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C13H12Cl2O/c14-11-5-3-6-12(15)10(11)8-9-4-1-2-7-13(9)16/h3,5-6,8H,1-2,4,7H2 |
InChI Key |
ILUQHQFHAWAOSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=CC2=C(C=CC=C2Cl)Cl)C1 |
Origin of Product |
United States |
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